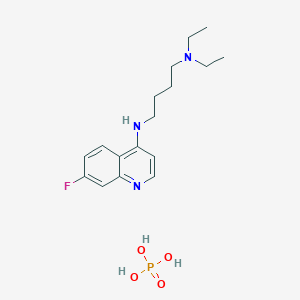
N',N'-diethyl-N-(7-fluoroquinolin-4-yl)butane-1,4-diamine;phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’,N’-diethyl-N-(7-fluoroquinolin-4-yl)butane-1,4-diamine;phosphoric acid is a compound that belongs to the fluoroquinolone family. Fluoroquinolones are known for their broad-spectrum antibacterial properties, making them valuable in the treatment of various bacterial infections . This compound, with its unique structure, incorporates a fluorine atom at the quinoline ring, enhancing its antimicrobial activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-diethyl-N-(7-fluoroquinolin-4-yl)butane-1,4-diamine typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of reactions, starting with the appropriate aniline derivative
Attachment of the Butane-1,4-diamine Moiety: The butane-1,4-diamine group is introduced through nucleophilic substitution reactions, where the quinoline derivative reacts with diethylamine.
Phosphoric Acid Addition: The final step involves the addition of phosphoric acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of catalysts to enhance reaction rates .
Analyse Des Réactions Chimiques
Types of Reactions
N’,N’-diethyl-N-(7-fluoroquinolin-4-yl)butane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to its dihydroquinoline form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
N’,N’-diethyl-N-(7-fluoroquinolin-4-yl)butane-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial properties and its ability to inhibit bacterial DNA-gyrase.
Medicine: Potential use in developing new antibacterial drugs to treat resistant bacterial strains.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mécanisme D'action
The compound exerts its effects by inhibiting bacterial DNA-gyrase, an enzyme crucial for DNA replication and transcription. By binding to the DNA-gyrase complex, it prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial growth and replication . This mechanism is distinct from other classes of antibiotics, making it effective against resistant bacterial strains .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Norfloxacin
- Pefloxacin
- Ciprofloxacin
- Ofloxacin
Comparison
Compared to other fluoroquinolones, N’,N’-diethyl-N-(7-fluoroquinolin-4-yl)butane-1,4-diamine exhibits enhanced antimicrobial activity due to the presence of the butane-1,4-diamine moiety. This structural modification allows for better penetration through bacterial cell membranes and a stronger inhibitory effect on DNA-gyrase .
Propriétés
Numéro CAS |
645406-87-7 |
|---|---|
Formule moléculaire |
C17H27FN3O4P |
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
N',N'-diethyl-N-(7-fluoroquinolin-4-yl)butane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/C17H24FN3.H3O4P/c1-3-21(4-2)12-6-5-10-19-16-9-11-20-17-13-14(18)7-8-15(16)17;1-5(2,3)4/h7-9,11,13H,3-6,10,12H2,1-2H3,(H,19,20);(H3,1,2,3,4) |
Clé InChI |
PRQNDGKUCDVHQK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCCNC1=C2C=CC(=CC2=NC=C1)F.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


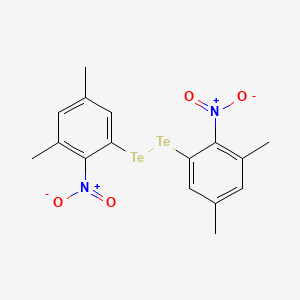
![Hexadecyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate](/img/structure/B12599452.png)
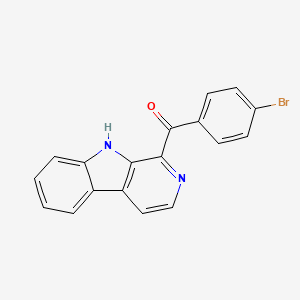
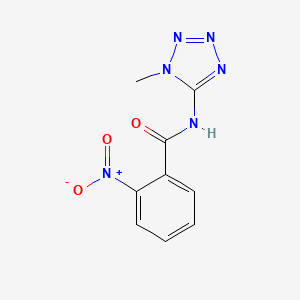
![4,4'-[1,4-Phenylenebis(oxy)]bis[2-(trifluoromethyl)aniline]](/img/structure/B12599479.png)
![5,5'-Bis[2-(4-iodophenyl)ethenyl]-2,2'-bithiophene](/img/structure/B12599481.png)
![N-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12599486.png)
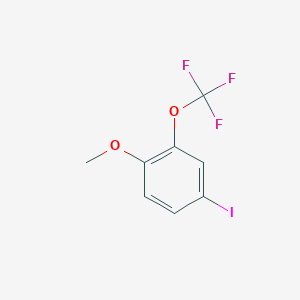
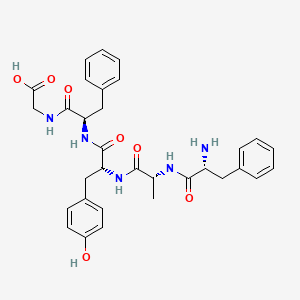
![3-Hydroxy-1-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]-L-proline](/img/structure/B12599512.png)
![3,6-Dibromo-9-[(3R)-3,7-dimethyloctyl]-9H-carbazole](/img/structure/B12599515.png)
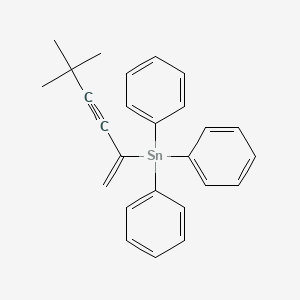
![2-([1,1'-Biphenyl]-4-yl)-N-(4-hydroxyphenyl)acetamide](/img/structure/B12599520.png)
![5-Chloro-2-hydroxy-N-[4-methyl-3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12599544.png)
